molecular formula C13H11ClO2 B6380863 3-Chloro-5-(3-methoxyphenyl)phenol, 95% CAS No. 1261928-37-3

3-Chloro-5-(3-methoxyphenyl)phenol, 95%

Cat. No. B6380863
CAS RN: 1261928-37-3
M. Wt: 234.68 g/mol
InChI Key: AYTFRSHIEJNYQV-UHFFFAOYSA-N
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Description

3-Chloro-5-(3-methoxyphenyl)phenol, 95% (also known as 3-chloro-5-methoxybenzene-1-ol) is an aromatic phenol compound with an aromatic ring of three carbon atoms, a chlorine atom and a methoxy group. It is a white crystalline solid with a melting point of 68-72°C. 3-Chloro-5-(3-methoxyphenyl)phenol, 95% is used in a variety of scientific and industrial applications, including the synthesis of pharmaceuticals, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(3-methoxyphenyl)phenol, 95% is not well understood. However, it is known that the phenol group of the compound can form hydrogen bonds with other molecules, allowing it to interact with other molecules in the environment. This interaction can lead to a variety of effects, including changes in the structure of the molecule and its reactivity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-5-(3-methoxyphenyl)phenol, 95% are not well understood. However, some studies suggest that the compound may have potential therapeutic applications in the treatment of certain diseases, including cancer. In addition, the compound has been studied for its ability to inhibit the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Chloro-5-(3-methoxyphenyl)phenol, 95% in laboratory experiments include its relatively low cost, ease of use, and high purity. In addition, the compound is stable in aqueous solutions and can be used in a wide range of temperatures and pH ranges. However, the compound is volatile and can be toxic if inhaled or ingested, so it should be handled with caution.

Future Directions

The future of 3-Chloro-5-(3-methoxyphenyl)phenol, 95% in scientific research is promising. Further research is needed to determine the compound’s potential therapeutic applications, as well as its potential toxicity. In addition, the compound could be used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and agrochemicals. Finally, the compound could be used as a reagent in organic synthesis, as a starting material for the synthesis of a variety of compounds, and as an intermediate in the production of other phenolic compounds.

Synthesis Methods

The synthesis of 3-Chloro-5-(3-methoxyphenyl)phenol, 95% can be achieved by several different methods. The most commonly used method is the reaction of p-chlorotoluene with sodium methoxide in aqueous methanol. This reaction produces the desired phenol in a 95% pure form. Another method involves the reaction of p-chlorotoluene with potassium hydroxide in aqueous ethanol, followed by the addition of sodium methoxide. This method produces a 98% pure form of the desired phenol.

Scientific Research Applications

3-Chloro-5-(3-methoxyphenyl)phenol, 95% has a wide range of applications in scientific research. It is used in the synthesis of pharmaceuticals, dyes, and agrochemicals. It is also used as a reagent in organic synthesis, as a starting material for the synthesis of a variety of compounds, and as an intermediate in the production of other phenolic compounds. In addition, 3-Chloro-5-(3-methoxyphenyl)phenol, 95% has been used in the synthesis of a variety of heterocyclic compounds, such as quinolines, indoles, and pyridines.

properties

IUPAC Name

3-chloro-5-(3-methoxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO2/c1-16-13-4-2-3-9(7-13)10-5-11(14)8-12(15)6-10/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYTFRSHIEJNYQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50685886
Record name 5-Chloro-3'-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-(3-methoxyphenyl)phenol

CAS RN

1261928-37-3
Record name 5-Chloro-3'-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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